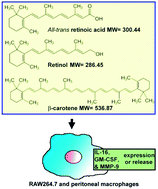Effects of all-trans retinoic acid, retinol, and β-carotene on murine macrophage activity†
Food & Function Pub Date: 2013-11-05 DOI: 10.1039/C3FO60309A
Abstract
Previous studies have demonstrated that vitamin A and carotenoids regulate immune function in lymphocytes and splenocytes, and that the carotenoid lutein regulates matrix metalloproteinase-9 (MMP-9) production in macrophages. In this study, we investigated the effects of all-trans retinoic acid (atRA, a bioactive vitamin A metabolite), retinol (vitamin A), and β-carotene (vitamin A precursor) on the activity of murine RAW264.7 and peritoneal macrophages. Our results indicated that atRA and retinol could induce GM-CSF and IL-16 expression, whereas all these tested substances enhanced MMP-9 production. Interestingly, the expression of GM-CSF, IL-16, and MMP-9 was distinctly regulated by these three substances. AtRA and retinol affected GM-CSF and IL-16 expression mainly through RA receptor β (RARβ). However, atRA induced MMP-9 production was via RARα activation and retinol and β-carotene caused MMP-9 production via RARα and β activation. These were supported by the observations that the RARα and β agonists/antagonists differentially affected MMP-9 production and that atRA and β-carotene enhanced RARE-mediated and MMP-9 promoter luciferase activity. In parallel, while the MMP-9 induction by atRA was not affected by the MAPKs inhibitors, its induction by retinol and β-carotene was repressed by the inhibitor targeting ERK1/2. Finally, we show that all the tested substances could functionally enhance macrophage phagocytosis. Taken together, we provide evidence here for the first time that atRA, retinol, and β-carotene differentially regulate GM-CSF, IL-16, and MMP-9 production in macrophages, explaining at least in part why these vitamin A-related substances are beneficial for immunity.


Recommended Literature
- [1] Charge shielding effects of PEG bound to NH2-terminated PAMAM dendrimers – an experimental approach†
- [2] MOF-derived M-OOH with rich oxygen defects by in situ electro-oxidation reconstitution for a highly efficient oxygen evolution reaction†
- [3] Back cover
- [4] Iridium catalysed synthesis of piperazines from diols†
- [5] Carbonization of cellulose cell wall evaluated with ultraviolet microscopy†
- [6] Assembly of an iron-based complex into a metal–organic framework: a space confinement strategy for isolation of mono-iron complexes to protect from dimerization†
- [7] Solvent-free synthesis of magnesium phosphite-oxalates that show second-harmonic generation responses†
- [8] Aromatic hydroxylation in a new tyrosinase model system and formation of a novel bis(µ-hydroxo)dicopper(II) complex due to an unprecedented ligand coupling reaction
- [9] Optical limiting in the visible range: molecular engineering around N4,N4′-bis(4-methoxyphenyl)-N4,N4′-diphenyl-4,4′-diaminobiphenyl
- [10] Cycloheptatriene and tropylium metal complexes. Part VI. Tropone and alkoxycycloheptatriene complexes of tricarbonylchromium

Journal Name:Food & Function
Research Products
-
CAS no.: 129212-21-1
-
CAS no.: 10294-48-1









